
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is an organolithium compound with the molecular formula C9H13Li. It is a derivative of cyclopentadiene, where four methyl groups are substituted at the 1, 2, 3, and 4 positions. This compound is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of 1,2,3,4-tetramethylcyclopentadiene with a lithium reagent. One common method is the reaction of 1,2,3,4-tetramethylcyclopentadiene with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to form reduced derivatives.
Substitution: Participates in substitution reactions where the lithium atom is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetramethylcyclopentadienone, while substitution reactions can produce a variety of substituted cyclopentadienes.
Applications De Recherche Scientifique
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- has several applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry and as a reagent in various synthetic reactions.
Biology: Investigated for its potential use in biological assays and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, although its use in medicine is still under research.
Industry: Utilized in the production of specialty chemicals and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- involves its ability to act as a nucleophile due to the presence of the lithium atom. It can readily donate electrons to electrophiles, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium pentamethylcyclopentadienide: Similar in structure but with an additional methyl group.
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: The parent compound without the lithium atom.
Uniqueness
Lithium,(1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl)- is unique due to its specific substitution pattern and the presence of the lithium atom, which imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H13Li |
|---|---|
Poids moléculaire |
128.2 g/mol |
Nom IUPAC |
lithium;1,2,3,5-tetramethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13.Li/c1-6-5-7(2)9(4)8(6)3;/h6H,1-4H3;/q-1;+1 |
Clé InChI |
OJDFMHQCKBRJIF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC1[C-]=C(C(=C1C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-2-(3-methoxyphenyl)-3aH-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B12351775.png)
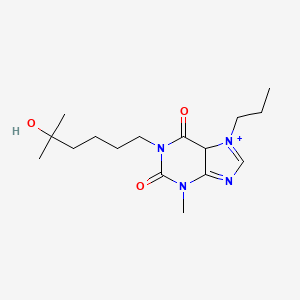
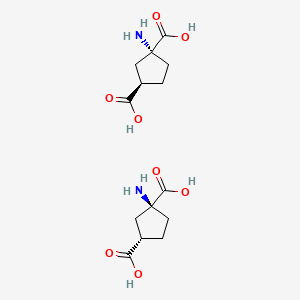
![(E)-4-[2-[4-[(Z)-1-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl)-2-phenylbut-1-enyl]phenoxy]ethylamino]-N,N-dimethylbut-2-enamide](/img/structure/B12351792.png)

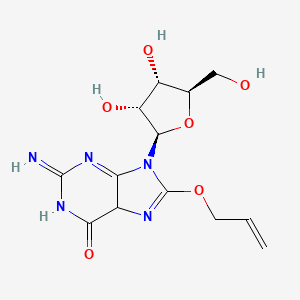
![disodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B12351821.png)
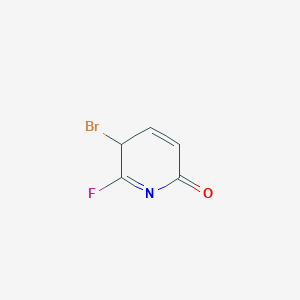
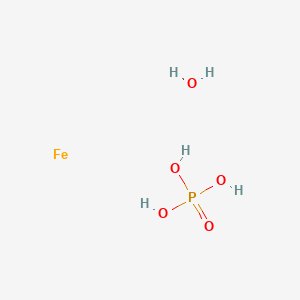
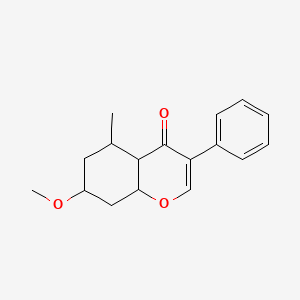
![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)
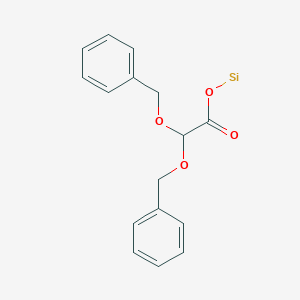
![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)

